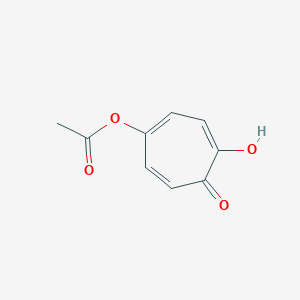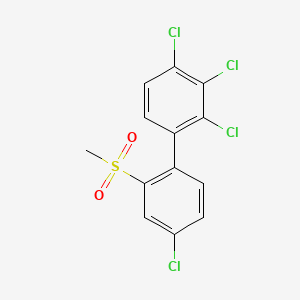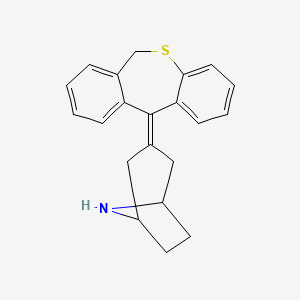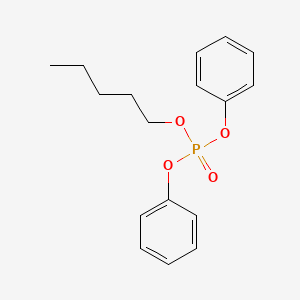
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate is a chemical compound with a unique structure that includes a seven-membered ring with alternating double bonds, a hydroxyl group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cycloheptatriene derivative with an oxidizing agent to introduce the hydroxyl and keto functionalities. The acetate group is then introduced through esterification with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of 4-oxo-5-oxocyclohepta-1,3,6-trien-1-yl acetate.
Reduction: Formation of 4-hydroxy-5-hydroxycyclohepta-1,3,6-trien-1-yl acetate.
Substitution: Formation of derivatives with various functional groups replacing the acetate.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The acetate group can also undergo hydrolysis, releasing acetic acid and the active hydroxyl-keto compound, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate can be compared with similar compounds such as:
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl methyl ester: Similar structure but with a methyl ester group instead of an acetate.
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl ethyl ester: Similar structure but with an ethyl ester group.
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl propyl ester: Similar structure but with a propyl ester group.
Eigenschaften
| 97652-17-0 | |
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(4-hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl) acetate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-7-2-4-8(11)9(12)5-3-7/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
IITRLSAEDNEUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C(=O)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
